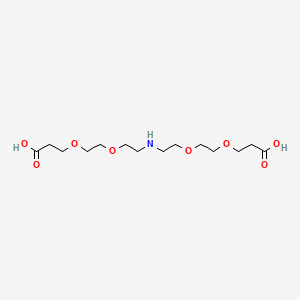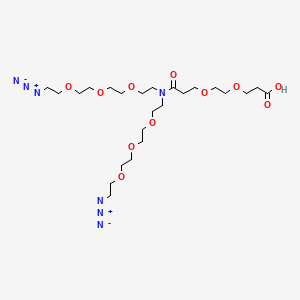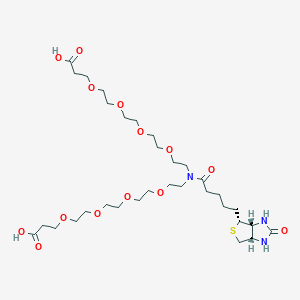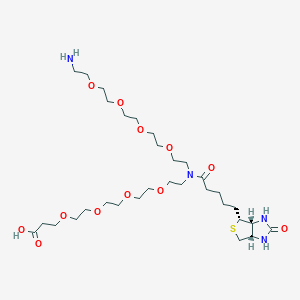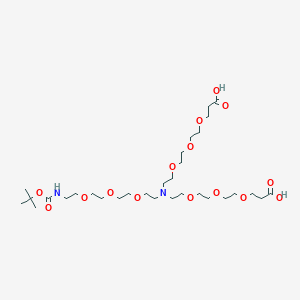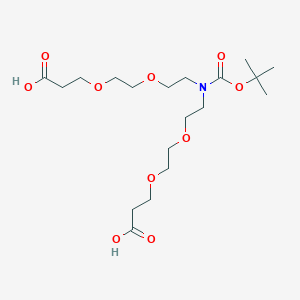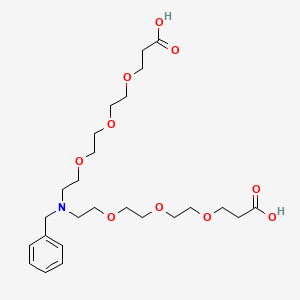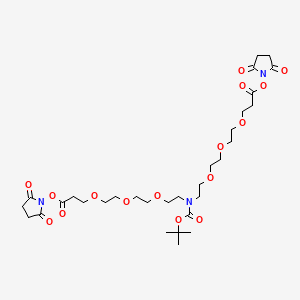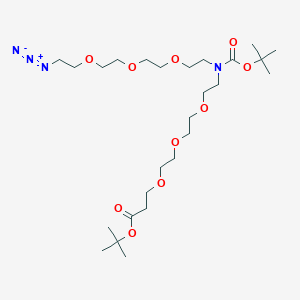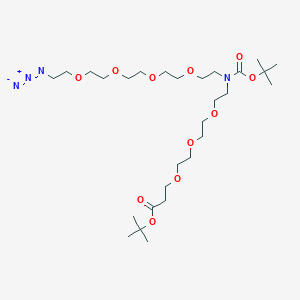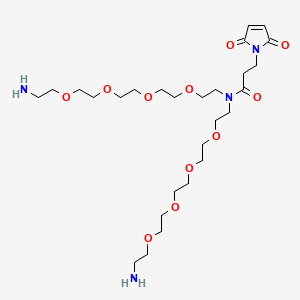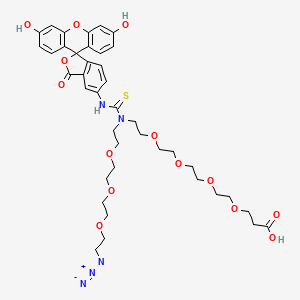
N-(Azido-PEG3)-N-Fluorescein-PEG4-acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(Azido-PEG3)-N-Fluorescein-PEG4-acid is a heterobifunctional polyethylene glycol (PEG) derivative. This compound is designed for bioconjugation applications, particularly in the fields of chemistry, biology, and medicine. The azide group allows for “click” chemistry reactions, while the fluorescein moiety provides a fluorescent tag for imaging and tracking purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(Azido-PEG3)-N-Fluorescein-PEG4-acid involves several steps:
Polymerization of Ethylene Oxide: High purity amino-PEG-alcohol is prepared by the polymerization of ethylene oxide using a dibenzyl-protected amine functional initiator.
Chain-End Modification: The amino-PEG-alcohol undergoes chain-end modification to introduce the azide functionality.
Fluorescein Conjugation: The PEG chain is further modified to introduce the fluorescein moiety.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and stringent quality control measures to ensure high purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
N-(Azido-PEG3)-N-Fluorescein-PEG4-acid undergoes several types of chemical reactions:
Click Chemistry: The azide group participates in Huisgen 1,3-dipolar cycloaddition reactions with alkynes to form stable triazole linkages.
Substitution Reactions: The azide group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Click Chemistry: Copper(I) catalysts are commonly used to facilitate the Huisgen 1,3-dipolar cycloaddition reaction.
Substitution Reactions: Various nucleophiles can be used to substitute the azide group, depending on the desired product.
Major Products
The major products formed from these reactions include triazole-linked conjugates and substituted derivatives of the original compound .
Scientific Research Applications
N-(Azido-PEG3)-N-Fluorescein-PEG4-acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N-(Azido-PEG3)-N-Fluorescein-PEG4-acid involves its ability to form stable covalent bonds with target molecules through click chemistry. The azide group reacts with alkyne-containing molecules to form triazole linkages, while the fluorescein moiety allows for visualization and tracking . This dual functionality makes it a valuable tool for studying molecular interactions and biological processes.
Comparison with Similar Compounds
Similar Compounds
N3-PEG3-NH2: A bifunctional PEG linker containing an amino group and an azide group.
Azido-PEG3-Maleimide: An azido-containing PEG linker with sulfhydryl reactivity.
Uniqueness
N-(Azido-PEG3)-N-Fluorescein-PEG4-acid is unique due to its combination of azide and fluorescein functionalities. This allows for both bioconjugation and fluorescent imaging, making it a versatile compound for various applications in research and industry .
Properties
IUPAC Name |
3-[2-[2-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethyl-[(3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-yl)carbamothioyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H49N5O14S/c41-44-42-8-12-52-16-20-56-21-17-53-13-9-45(10-14-54-18-22-57-24-23-55-19-15-51-11-7-37(48)49)39(60)43-28-1-4-32-31(25-28)38(50)59-40(32)33-5-2-29(46)26-35(33)58-36-27-30(47)3-6-34(36)40/h1-6,25-27,46-47H,7-24H2,(H,43,60)(H,48,49) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBQKQKSBWTUJSU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1NC(=S)N(CCOCCOCCOCCN=[N+]=[N-])CCOCCOCCOCCOCCC(=O)O)C(=O)OC23C4=C(C=C(C=C4)O)OC5=C3C=CC(=C5)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H49N5O14S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
855.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
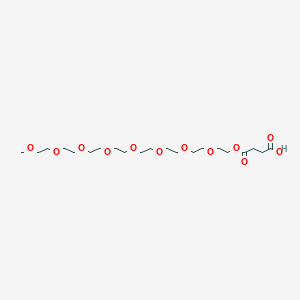
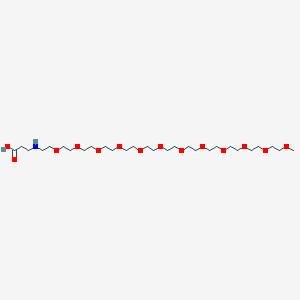
![1-[(1-Hydroxy-2,2,6,6-tetramethylpiperidin-4-yl)carbamoyl]-3,6,9,12,15-pentaoxaoctadecan-18-oic acid](/img/structure/B8106062.png)
